molecular formula C15H20ClNO4 B558143 (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(4-chlorophenyl)propanoic acid CAS No. 125324-00-7

(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(4-chlorophenyl)propanoic acid

Cat. No. B558143
M. Wt: 313.77 g/mol
InChI Key: GVKQCRRZMAVASQ-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(4-chlorophenyl)propanoic acid” is a chemical compound with the molecular formula C15H20ClNO4 and a molecular weight of 313.78 . It’s a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H20ClNO4/c1-15(2,3)21-14(20)17(4)12(13(18)19)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,18,19)/t12-/m0/s1 . This indicates the specific arrangement of atoms in the molecule and can be used to generate a 3D model of the molecular structure.

Scientific Research Applications

Synthesis and Biochemical Applications

  • The compound is used as a key intermediate in the synthesis of natural products like Biotin, which plays a crucial role in the metabolic cycle for the biosynthesis of fatty acids, sugars, and α-amino acids. This synthesis is achieved through a multi-step process starting from L-cystine (Qin et al., 2014).

Enantioselective Synthesis

  • It's involved in the enantioselective synthesis of neuroexcitant analogues like 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA). This process includes the preparation of enantiomerically pure glycine derivatives, crucial for developing neuroexcitant substances (Pajouhesh et al., 2000).

Chromatographic Separation of Isomers

  • The compound is utilized in liquid chromatographic methods for the chiral resolution of its isomers. This involves derivatization and chromatography on silica gel, crucial for separating and analyzing chiral compounds (Vaccher et al., 1991).

Chemical Transformations

  • It's used in chemical transformations, such as the preparation of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, which is then utilized in acid-catalyzed reactions with various amines. This is important in synthesizing a range of substitution products (Baš et al., 2001).

Asymmetric Synthesis

  • The compound is involved in the asymmetric synthesis of unsaturated β-amino acid derivatives, a critical process in developing pharmaceuticals and fine chemicals (Davies et al., 1997).

Quantitative Analysis in Amino Acid and Peptide Derivatives

  • The tert-butyloxycarbonyl group, a part of this compound, is quantitatively cleaved from N-blocked amino acids and peptides, aiding in the accurate determination of these derivatives in biochemical analysis (Ehrlich-Rogozinski, 1974).

Application in Asymmetric Hydrogenation

  • It's used in the synthesis of (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid through asymmetric hydrogenation, showcasing its role in producing enantiomerically pure compounds (Kubryk & Hansen, 2006).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given its structural similarity to boronic esters, it could potentially be used as a building block in organic synthesis .

Relevant Papers

The paper “Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes” discusses the use of boronic esters in organic synthesis, which could potentially be relevant to this compound .

properties

IUPAC Name

(2R)-3-(4-chlorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17(4)12(13(18)19)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,18,19)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKQCRRZMAVASQ-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(4-chlorophenyl)propanoic acid

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